

Determining the Absolute Configuration of Roselipin 1B: Application Notes and Protocols

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Compound of Interest

Compound Name: Roselipin 1B

Cat. No.: B1246224

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental determination of the absolute configuration of **Roselipin 1B**, a complex natural product with significant biological activity. The stereochemistry of **Roselipin 1B**, which contains multiple stereogenic centers, is crucial for its pharmacological activity and represents a significant challenge in its structural elucidation. While the planar structure of the Roselipin family has been known for some time, the absolute configurations of the numerous chiral centers in the polyketide backbone were not determined upon its initial discovery.^{[1][2][3]} Recent advancements in synthetic chemistry and spectroscopic techniques, particularly the successful stereochemical assignment of the related Roselipin 1A, have paved the way for the definitive determination of **Roselipin 1B**'s three-dimensional structure.^{[1][2][3][4][5]}

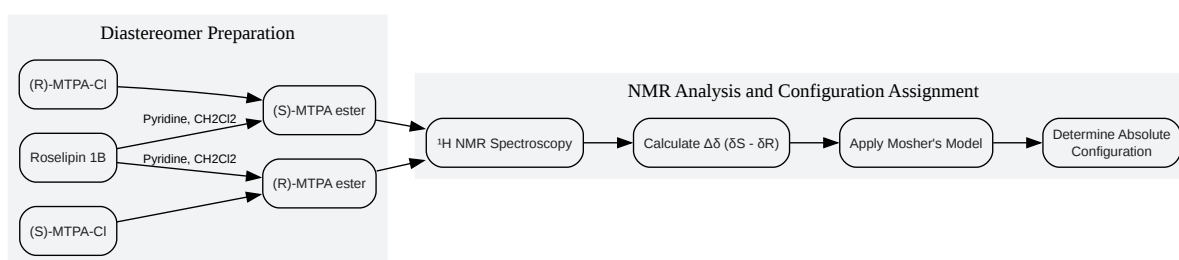
This guide outlines the primary techniques employed for this purpose: Mosher's Ester Analysis, Circular Dichroism (CD) Spectroscopy, and Single-Crystal X-ray Crystallography. For each technique, a detailed protocol is provided to enable researchers to apply these methods to **Roselipin 1B**.

Mosher's Ester Analysis (NMR-Based Method)

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols.^{[6][7][8][9][10]} The method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α -methoxy- α -

trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ^1H NMR chemical shift differences between the two diastereomers.[6][7][8]

Logical Workflow for Mosher's Ester Analysis



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Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Experimental Protocol

- Preparation of (S)-MTPA and (R)-MTPA Esters of **Roselipin 1B**:
 - In two separate flame-dried NMR tubes, dissolve approximately 1 mg of **Roselipin 1B** in 0.5 mL of anhydrous deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$).
 - To one tube, add a 1.2 molar excess of (R)-(-)- α -methoxy- α -trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
 - To the other tube, add a 1.2 molar excess of (S)-(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
 - Seal the tubes under an inert atmosphere (e.g., argon or nitrogen) and gently agitate to mix.

- Allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- ¹H NMR Data Acquisition:
 - Acquire ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester.
 - Ensure high-resolution spectra are obtained to allow for accurate chemical shift determination.
- Data Analysis:
 - Assign the proton signals in the ¹H NMR spectra of both diastereomers. This may require 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.
 - Calculate the chemical shift difference ($\Delta\delta$) for each assigned proton using the formula: $\Delta\delta = \delta_S - \delta_R$, where δ_S is the chemical shift of a proton in the (S)-MTPA ester and δ_R is the chemical shift of the corresponding proton in the (R)-MTPA ester.
 - Apply the Mosher's model: Protons with a positive $\Delta\delta$ value are located on one side of the MTPA plane, while those with a negative $\Delta\delta$ value are on the other. This spatial arrangement allows for the assignment of the absolute configuration of the alcohol center.

Data Presentation

The calculated $\Delta\delta$ values should be tabulated for clear presentation and analysis.

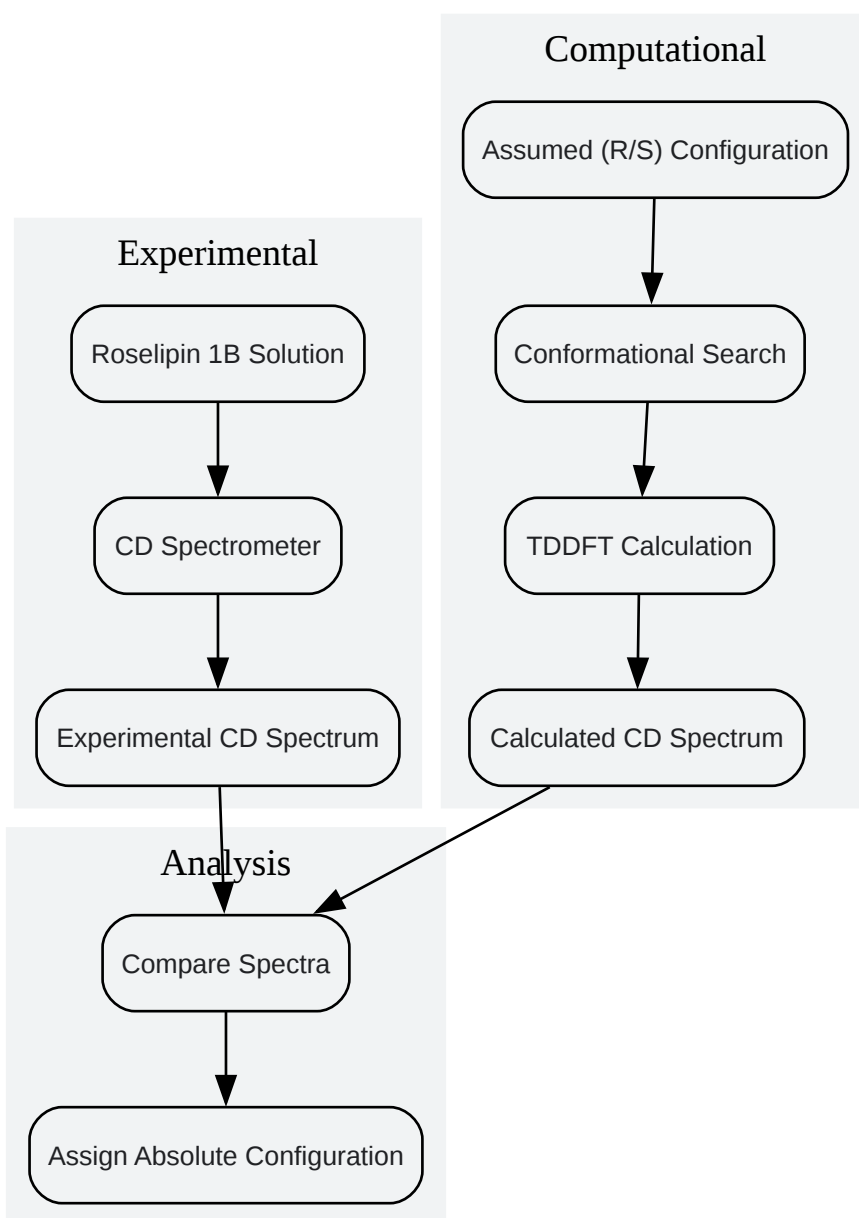
Proton Assignment	δ_S (ppm)	δ_R (ppm)	$\Delta\delta$ ($\delta_S - \delta_R$)
H-x	data	data	data
H-y	data	data	data
...	data	data	data

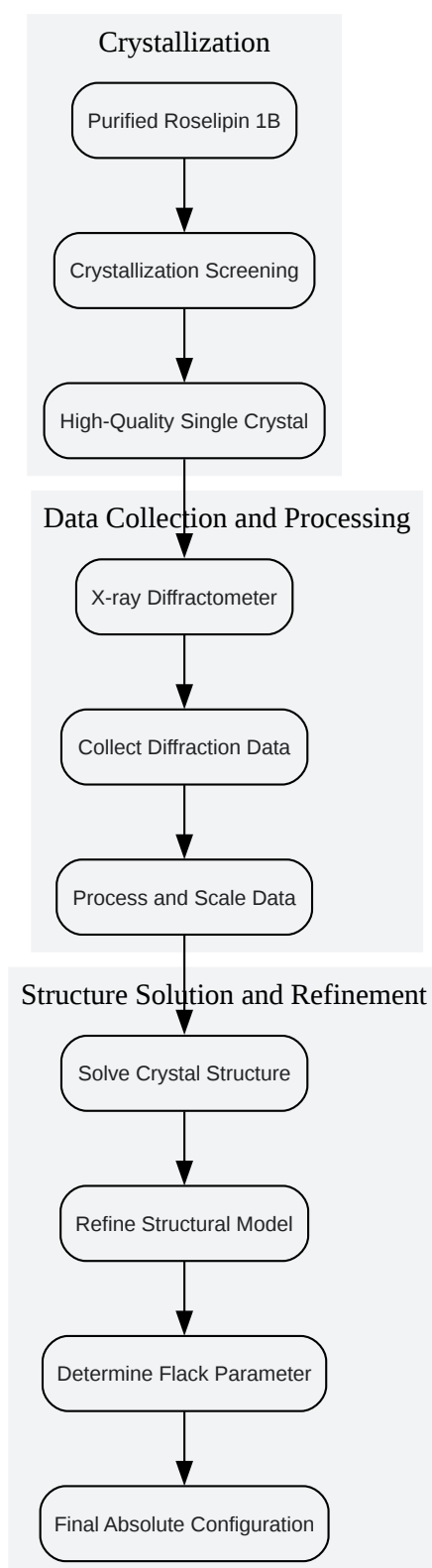
Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.^{[11][12][13]} This technique is particularly useful for

determining the absolute configuration of molecules containing chromophores. The experimental CD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute configuration.

Logical Workflow for CD Spectroscopy Analysis





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